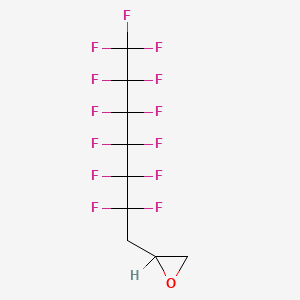

3-Perfluorohexyl-1,2-epoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F13O/c10-4(11,1-3-2-23-3)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYUZRBIQCDOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880413 | |

| Record name | 3-(Perfluorohexyl)-1,2-epoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38565-52-5 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38565-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Perfluorohexyl-1,2-epoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Perfluorohexyl)-1,2-epoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PERFLUOROHEXYL-1,2-EPOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YV4KT18O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Perfluorohexyl-1,2-epoxypropane: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for 3-Perfluorohexyl-1,2-epoxypropane. This fluorinated epoxide is a versatile building block in the synthesis of specialty materials, including fluorinated polymers, coatings, surfactants, and has potential applications in the biomedical field.[1]

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane, is a perfluorinated epoxy monomer.[2] Its high chemical and thermal stability make it a valuable component in the development of durable materials resistant to harsh conditions.[1]

Structure and Identification

The chemical structure of this compound consists of a propyl-epoxide ring with a perfluorohexyl group attached to the third carbon.

Molecular Formula: C₉H₅F₁₃O[2]

Molecular Weight: 376.11 g/mol [2]

CAS Number: 38565-52-5[2]

Synonyms: 3-(Perfluoro-n-hexyl)-1,2-propenoxide, 2-(1H,1H-Perfluoroheptyl)oxirane, (2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxirane.[2]

Tabulated Physical and Chemical Data

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [BOC Sciences] |

| Boiling Point | 80 °C at 41 mm Hg | [1] |

| Density | 1.637 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.381 | [1] |

| Flash Point | 195 °F | [1] |

| Vapor Pressure | 4.27 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

A likely precursor for this synthesis is the radical addition of perfluorohexyl iodide to allyl acetate. The resulting adduct can then be treated with a base to induce cyclization and form the desired epoxide.

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known structure and data from similar fluorinated compounds and epoxides, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons on the epoxide ring and the adjacent methylene group. The chemical shifts would likely be in the range of 2.5-4.0 ppm.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbons of the epoxide ring (typically in the 40-60 ppm region), the methylene carbon, and the carbons of the perfluorohexyl chain. The carbons in the perfluorohexyl chain will exhibit complex splitting patterns due to coupling with fluorine.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to be complex, with multiple signals corresponding to the different fluorine environments in the perfluorohexyl chain. The terminal CF₃ group would likely appear as a triplet, while the various CF₂ groups would show more complex multiplets due to coupling with neighboring fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of an epoxide is characterized by several key absorption bands. For this compound, the following peaks would be anticipated:

-

C-H stretching: Around 2900-3000 cm⁻¹ for the methylene and epoxide C-H bonds.

-

Epoxide ring vibrations (asymmetric stretch): A strong band in the region of 950-810 cm⁻¹.

-

Epoxide ring vibrations (symmetric stretch): A band in the 880-750 cm⁻¹ region.

-

C-F stretching: Strong, complex absorptions in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 376.11. Fragmentation would likely involve cleavage of the perfluorohexyl chain and opening of the epoxide ring. Predicted collision cross-section data for various adducts are available in public databases.[3]

Potential Applications in Drug Development and Research

This compound's unique properties make it a compound of interest for various applications in the biomedical field, although specific, well-documented examples are still emerging.

Drug Delivery Systems

The hydrophobic and lipophobic nature of the perfluorohexyl group, combined with the reactive epoxide ring, makes this compound a candidate for the development of novel drug delivery vehicles. It could potentially be incorporated into polymers to create self-assembling structures like micelles or nanoparticles for encapsulating therapeutic agents.

MRI Contrast Agents

Perfluorinated compounds are being explored as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI).[4] Given the high fluorine content of this compound, it could serve as a building block for creating larger molecules or nanoparticles for use as ¹⁹F MRI contrast agents. These agents offer the advantage of a strong signal with virtually no background from biological tissues.

Logical Relationship of Properties to Applications

Caption: Relationship between chemical properties and potential applications.

Safety and Handling

As a perfluorinated compound, this compound should be handled with care, following standard laboratory safety procedures. It is classified as an irritant. Due to the persistence and potential for bioaccumulation of some perfluorinated compounds, appropriate disposal methods should be used to minimize environmental impact.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C9H5F13O | CID 170073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H5F13O) [pubchemlite.lcsb.uni.lu]

- 4. Novel non-metal-based contrast agents for MR imaging: Emerging approaches and clinical perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Perfluorohexyl-1,2-epoxypropane (CAS 38565-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Perfluorohexyl-1,2-epoxypropane (CAS 38565-52-5), a fluorinated epoxide with significant potential in advanced materials and biomedical applications. This document collates available data on its chemical and physical properties, safety and handling, and explores its putative roles in drug delivery and advanced imaging. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from established methodologies for analogous fluorinated compounds to provide detailed experimental protocols and conceptual frameworks for its synthesis, reactivity, and application.

Introduction

This compound is a synthetic organofluorine compound featuring a reactive epoxide ring and a stable perfluorohexyl chain.[1][2] This unique molecular architecture imparts a combination of desirable properties, including high chemical and thermal stability, hydrophobicity, and the potential for further chemical modification via the epoxide functional group.[1][3] These characteristics position it as a valuable building block in the synthesis of fluorinated polymers, coatings, surfactants, and specialty materials.[2]

For the drug development professional, the interest in this compound lies in its potential application in innovative drug delivery systems and as a contrast agent for ¹⁹F Magnetic Resonance Imaging (MRI).[] The high fluorine content makes it an attractive candidate for the formulation of nanoemulsions for targeted drug delivery and non-invasive cell tracking.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic pathways.

| Property | Value | Reference(s) |

| CAS Number | 38565-52-5 | [6] |

| Molecular Formula | C₉H₅F₁₃O | [6] |

| Molecular Weight | 376.11 g/mol | [6] |

| IUPAC Name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane | [6] |

| Synonyms | 3-(Perfluoro-n-hexyl)propenoxide, 2-(1H,1H-perfluoroheptyl)oxirane | [7] |

| Appearance | Colorless to almost colorless clear liquid | [] |

| Density | 1.637 g/mL at 25 °C | [1][3] |

| Boiling Point | 80 °C at 41 mm Hg | [1][3] |

| Flash Point | 195 °F | [1] |

| Refractive Index | n20/D 1.381 | [1][3] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during its handling and use. A summary of its GHS hazard classifications is provided in Table 2.

| GHS Classification | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [6] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [6] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [6] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [6] |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | [6] |

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Synthesis and Reactivity

Conceptual Experimental Protocol: Synthesis

This conceptual protocol is based on general methods for the synthesis of fluorinated epoxides.

Objective: To synthesize this compound.

Materials:

-

1H,1H,2H-Perfluoro-1-nonene

-

meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 1H,1H,2H-Perfluoro-1-nonene in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA in DCM to the flask with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Reactivity: Epoxide Ring-Opening Reactions

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to its use as a building block for more complex molecules. The reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack. The nucleophile will typically attack the more substituted carbon atom.

-

Base-Catalyzed Ring Opening: Under basic conditions, the nucleophile directly attacks one of the epoxide carbons, typically the less sterically hindered carbon, in an Sₙ2-type reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Development

The unique properties of perfluorinated compounds, such as this compound, make them promising candidates for various applications in drug development, particularly in drug delivery and medical imaging.

Nanoemulsions for Drug Delivery

Perfluorocarbons are known for their ability to form stable nanoemulsions. These nanoemulsions can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. The high fluorine content of this compound makes it a candidate for forming the core of such nanoemulsions.

Conceptual Experimental Protocol: Nanoemulsion Formulation

Objective: To formulate a nanoemulsion using this compound for drug delivery.

Materials:

-

This compound

-

A suitable surfactant (e.g., a pluronic or other non-ionic surfactant)

-

A hydrophobic drug candidate

-

Deionized water

-

High-pressure homogenizer or sonicator

Procedure:

-

Dissolve the hydrophobic drug in this compound to form the oil phase.

-

Dissolve the surfactant in deionized water to form the aqueous phase.

-

Slowly add the oil phase to the aqueous phase while stirring to form a coarse emulsion.

-

Process the coarse emulsion through a high-pressure homogenizer or sonicator to reduce the droplet size and form a stable nanoemulsion.

-

Characterize the nanoemulsion for particle size, polydispersity index, and drug encapsulation efficiency.

References

- 1. Cas 38565-52-5,this compound | lookchem [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | CAS#:38565-52-5 | Chemsrc [chemsrc.com]

- 5. A Hyperfluorinated Hydrophilic Molecule for Aqueous 19F MRI Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H5F13O | CID 170073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Synthesis of 3-(perfluoro-n-hexyl)propenoxide: An In-depth Technical Guide

For Correspondence: Not Applicable

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(perfluoro-n-hexyl)propenoxide, a fluorinated epoxide of interest to researchers in materials science and drug development. Due to the limited availability of direct experimental procedures in the published literature, this document outlines a robust two-step synthetic route commencing with the synthesis of the precursor, 3-(perfluoro-n-hexyl)propene, followed by its epoxidation. The proposed methodologies are grounded in established and analogous reactions for the synthesis of similar fluorinated compounds. This guide includes detailed, albeit hypothetical, experimental protocols, a summary of the compound's physical properties, and predicted analytical data to aid in its characterization. Furthermore, visual diagrams of the synthetic pathway and reaction mechanisms are provided to enhance understanding.

Introduction

Fluorinated organic compounds are of significant interest across various scientific disciplines due to the unique physicochemical properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, and altered biological activity. Fluorinated epoxides, in particular, serve as versatile building blocks in the synthesis of advanced polymers, functional fluids, and pharmaceutical intermediates. 3-(perfluoro-n-hexyl)propenoxide, also known as 3-Perfluorohexyl-1,2-epoxypropane or 2-(1H,1H-perfluoroheptyl)oxirane, is one such compound with potential applications stemming from its perfluoroalkyl chain and reactive epoxide ring. This guide aims to provide a detailed and practical framework for its synthesis to facilitate further research and development.

Proposed Synthetic Pathway

The synthesis of 3-(perfluoro-n-hexyl)propenoxide is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of 3-(perfluoro-n-hexyl)propene. This involves the free-radical addition of perfluoro-n-hexyl iodide to an allyl-containing substrate. This method is a well-established strategy for the formation of a carbon-carbon bond between a perfluoroalkyl chain and an alkene.[1][2][3][4][5]

-

Step 2: Epoxidation of 3-(perfluoro-n-hexyl)propene. The terminal double bond of the synthesized alkene is then oxidized to form the desired epoxide. Two effective methods for the epoxidation of fluorinated alkenes are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and epoxidation using sodium hypochlorite under phase-transfer catalysis.[6][7][8][9][10][11]

The overall synthetic scheme is depicted below:

Physical and Chemical Properties

A summary of the known physical and chemical properties of the target compound, 3-(perfluoro-n-hexyl)propenoxide, is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 38565-52-5 | [12] |

| Molecular Formula | C₉H₅F₁₃O | [12] |

| Molecular Weight | 376.11 g/mol | [12] |

| Alternate Names | This compound; 2-(1H,1H-perfluoroheptyl)oxirane | [12] |

| Boiling Point | 120°C at 0.5 Torr |

Table 1: Physical and chemical properties of 3-(perfluoro-n-hexyl)propenoxide.

Experimental Protocols

The following sections provide detailed, hypothetical experimental protocols for the synthesis of 3-(perfluoro-n-hexyl)propenoxide. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Step 1: Synthesis of 3-(perfluoro-n-hexyl)propene

This procedure is based on the free-radical addition of a perfluoroalkyl iodide to an alkene.

Reaction Scheme:

C₆F₁₃I + CH₂=CHCH₂Br → C₆F₁₃CH₂CH=CH₂ + IBr

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Perfluoro-n-hexyl iodide | 445.96 | 10.0 | 4.46 g |

| Allyl bromide | 120.98 | 15.0 | 1.29 mL (1.81 g) |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 | 82 mg |

| Anhydrous Toluene | - | - | 50 mL |

Table 2: Reagents for the synthesis of 3-(perfluoro-n-hexyl)propene.

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add perfluoro-n-hexyl iodide (4.46 g, 10.0 mmol) and anhydrous toluene (50 mL).

-

Degas the solution by bubbling nitrogen through it for 15 minutes.

-

Add allyl bromide (1.29 mL, 15.0 mmol) and azobisisobutyronitrile (AIBN) (82 mg, 0.5 mmol) to the reaction mixture.

-

Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is expected to be complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a 10% aqueous solution of sodium thiosulfate (2 x 25 mL) to remove any remaining iodine, followed by a wash with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield 3-(perfluoro-n-hexyl)propene as a colorless liquid.

Step 2: Epoxidation of 3-(perfluoro-n-hexyl)propene

Two alternative methods for the epoxidation are presented below.

This method utilizes a widely used peroxy acid for the epoxidation of alkenes.[7][8][9][10][11]

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3-(Perfluoro-n-hexyl)propene | 348.10 | 5.0 | 1.74 g |

| m-CPBA (77% purity) | 172.57 | 6.0 | 1.34 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

Table 3: Reagents for m-CPBA epoxidation.

Procedure:

-

Dissolve 3-(perfluoro-n-hexyl)propene (1.74 g, 5.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA (1.34 g of 77% purity, ~6.0 mmol) in 20 mL of dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.

-

Upon completion, cool the mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any remaining acidic byproducts, followed by a wash with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3-(perfluoro-n-hexyl)propenoxide.

This method is particularly effective for electron-deficient alkenes, such as those bearing a perfluoroalkyl group.[6] The use of a phase-transfer catalyst is crucial for transporting the hypochlorite anion into the organic phase.[12][13][14][15][16][17]

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3-(Perfluoro-n-hexyl)propene | 348.10 | 5.0 | 1.74 g |

| Sodium Hypochlorite (12% aqueous solution) | 74.44 | 10.0 | ~6.2 mL |

| Tetrabutylammonium hydrogen sulfate (TBAHS) | 339.53 | 0.25 | 85 mg |

| Acetonitrile | - | - | 25 mL |

| Dichloromethane (DCM) | - | - | 25 mL |

Table 4: Reagents for sodium hypochlorite epoxidation.

Procedure:

-

In a 100 mL round-bottom flask, combine 3-(perfluoro-n-hexyl)propene (1.74 g, 5.0 mmol), dichloromethane (25 mL), acetonitrile (25 mL), and tetrabutylammonium hydrogen sulfate (85 mg, 0.25 mmol).

-

Stir the mixture vigorously to ensure good mixing of the two phases.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the 12% aqueous sodium hypochlorite solution (~6.2 mL, 10.0 mmol) dropwise over 30 minutes.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with water (25 mL) and then brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield 3-(perfluoro-n-hexyl)propenoxide.

Predicted Analytical Data

The following table summarizes the predicted spectroscopic data for 3-(perfluoro-n-hexyl)propenoxide based on its structure and data from analogous compounds.

| Technique | Predicted Data | Rationale |

| ¹H NMR | δ 2.6-2.8 ppm (m, 2H, -CH₂- of epoxide ring), δ 3.0-3.2 ppm (m, 1H, -CH- of epoxide ring), δ 2.2-2.5 ppm (m, 2H, -CH₂- adjacent to CF₂) | The protons on the epoxide ring are expected to appear in the characteristic region of 2.5-3.5 ppm.[18][19][20] The methylene protons adjacent to the electron-withdrawing perfluoroalkyl group will be shifted downfield. |

| ¹³C NMR | δ ~45-55 ppm (epoxide carbons), δ ~30-40 ppm (-CH₂- adjacent to CF₂), δ ~105-125 ppm (perfluoroalkyl carbons, with characteristic C-F couplings) | Epoxide carbons typically resonate in the 40-60 ppm range. The perfluoroalkyl chain will show complex splitting due to C-F coupling. |

| ¹⁹F NMR | δ ~-81 ppm (t, 3F, -CF₃), δ ~-122 to -126 ppm (m, 10F, -(CF₂)₅-) | The terminal -CF₃ group is expected around -81 ppm. The internal -CF₂- groups of the perfluoroalkyl chain will appear in the range of -120 to -130 ppm.[21][22][23][24][25][26] The -CF₂- group adjacent to the CH₂ group will likely have a distinct chemical shift. |

| Mass Spec (EI) | M⁺ at m/z 376. Prominent fragments corresponding to the loss of parts of the perfluoroalkyl chain (e.g., loss of CF₃, C₂F₅, etc.) and cleavage of the epoxide ring. Common fragments for perfluoroalkyl compounds include [CₙF₂ₙ₊₁]⁻ in negative ion mode.[27][28][29][30] | The molecular ion should be observable. Fragmentation of the perfluoroalkyl chain is a characteristic feature in the mass spectra of such compounds.[27][28][29][30] Ring opening of the epoxide will also lead to characteristic fragments. |

Table 5: Predicted analytical data for 3-(perfluoro-n-hexyl)propenoxide.

Conclusion

This technical guide outlines a feasible and well-supported two-step synthetic route for the preparation of 3-(perfluoro-n-hexyl)propenoxide. By leveraging established methodologies for the synthesis of terminal perfluoroalkyl alkenes and their subsequent epoxidation, this document provides detailed, practical protocols that can be adapted by researchers in the field. The inclusion of predicted analytical data will further aid in the characterization and verification of the synthesized product. It is anticipated that this guide will serve as a valuable resource for the scientific community, enabling further exploration of the properties and applications of this and other novel fluorinated epoxides.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sibran.ru [sibran.ru]

- 7. researchgate.net [researchgate.net]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 13. researchgate.net [researchgate.net]

- 14. EP0100488A1 - Fluoroepoxides and a process for production thereof - Google Patents [patents.google.com]

- 15. crdeepjournal.org [crdeepjournal.org]

- 16. phasetransfer.com [phasetransfer.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. marinelipids.ca [marinelipids.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 19Flourine NMR [chem.ch.huji.ac.il]

- 23. beilstein-journals.org [beilstein-journals.org]

- 24. biophysics.org [biophysics.org]

- 25. 19F [nmr.chem.ucsb.edu]

- 26. rsc.org [rsc.org]

- 27. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical properties of 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane, a fluorinated epoxide with the CAS Registry Number 38565-52-5.[1][2][3][4] This compound, with the molecular formula C9H5F13O, is of interest due to the unique combination of a highly fluorinated alkyl chain and a reactive oxirane ring.[1][2] The extensive fluorination imparts properties such as high density and low surface energy, while the epoxide group allows for various chemical transformations. This document summarizes key quantitative physical data, outlines general experimental protocols for their determination, and provides a visualization of the structure-property relationships.

Core Physical Properties

The physical characteristics of 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane are summarized in the table below. These values are compiled from various chemical data sources and provide a baseline for its handling, application, and further research.

| Property | Value | Conditions |

| Molecular Formula | C9H5F13O | - |

| Molecular Weight | 376.11 g/mol | - |

| CAS Number | 38565-52-5 | - |

| Density | 1.637 g/mL | at 25 °C[1][3][4] |

| 1.645 g/mL | at 20 °C | |

| Boiling Point | 80 °C | at 41 mmHg[3][4] |

| 120 °C | at 0.5 Torr[1][2] | |

| Refractive Index (n/D) | 1.381 | at 20 °C[1][3][4] |

| Flash Point | 195 °F (90.6 °C) | -[3][4] |

| Topological Polar Surface Area | 12.5 Ų | -[1] |

| XLogP3 | 4.7 | -[1] |

Experimental Protocols

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a common method involves a Thiele tube.

Apparatus:

-

Thiele tube

-

High-temperature thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small volume (approximately 0.5 mL) of the sample liquid is placed into the small test tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the sample liquid with the open end down.[5]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5][6]

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is fully submerged.[5]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5][6]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (to 0.0001 g)

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the sample liquid, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid is carefully removed.

-

The exterior of the pycnometer is dried, and its total mass is determined.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance. It is a characteristic property and is sensitive to temperature.

Apparatus:

-

Abbe refractometer

-

Constant temperature circulator

-

Light source (typically a sodium D line, 589 nm)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[1]

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.[1]

-

A few drops of the sample liquid are placed on the surface of the lower prism using a dropper.[1]

-

The prisms are closed and clamped securely.

-

The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.[1]

-

If color dispersion is observed at the boundary, the compensator is adjusted to produce a sharp, achromatic line.[1]

-

The refractometer's scale is adjusted so that the boundary line is centered on the crosshairs of the eyepiece.[1]

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded simultaneously.

Structure-Property Visualization

The physical properties of 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane are a direct consequence of its molecular structure. The following diagram illustrates the relationship between the key structural motifs and the resulting physical characteristics.

References

Spectroscopic and Synthetic Profile of 3-Perfluorohexyl-1,2-epoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Perfluorohexyl-1,2-epoxypropane, a fluorinated epoxide, holds significant potential in the development of advanced materials and pharmaceuticals due to its unique chemical and physical properties imparted by the perfluorohexyl chain.[1] This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of this compound. Due to the limited availability of public experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and available information for structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of fluorinated molecules.

Chemical Structure and Properties

-

IUPAC Name: 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane[2]

-

Molecular Formula: C₉H₅F₁₃O[2]

-

Molecular Weight: 376.11 g/mol [2]

-

CAS Number: 38565-52-5[2]

Spectroscopic Data (Predicted and Expected)

Infrared (IR) Spectroscopy

| Frequency Range (cm⁻¹) | Bond Vibration | Expected Appearance |

| 3050 - 2950 | C-H stretch (epoxide ring and alkyl chain) | Weak to medium |

| 1250 - 1000 | C-F stretch (strong, broad) | Multiple strong bands |

| 1250 | C-O stretch (asymmetric, epoxide ring) | Strong |

| 950 - 810 | C-O stretch (symmetric, epoxide ring) | Medium to strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.8 | m | 2H | -CH₂- (to epoxide) |

| ~ 2.8 - 3.2 | m | 1H | -CH- (epoxide) |

| ~ 2.6, ~2.9 | m | 2H | -CH₂- (epoxide) |

Note: The methylene protons of the epoxide ring are diastereotopic and are expected to appear as separate multiplets.

2.2.2. ¹³C NMR Spectroscopy

A ¹³C NMR spectrum is noted as being available from W. Robien, Inst. of Org. Chem., Univ. of Vienna, though the data is not publicly disseminated.[2] The expected chemical shifts are:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 45 - 55 | Epoxide carbons |

| ~ 30 - 40 | -CH₂- (alkyl chain) |

| ~ 105 - 125 | Perfluorinated carbons (complex splitting) |

2.2.3. ¹⁹F NMR Spectroscopy

| Chemical Shift (δ, ppm vs. CFCl₃) | Assignment |

| ~ -81 | -CF₃ |

| ~ -114 to -126 | -CF₂- groups |

Mass Spectrometry

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 377.02056 |

| [M+Na]⁺ | 399.00250 |

| [M-H]⁻ | 375.00600 |

| [M]⁺ | 376.01273 |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the radical addition of a perfluoroalkyl iodide to an allylic precursor followed by an alkaline cyclization to form the epoxide ring.[1]

Synthesis of this compound

Step 1: Radical Addition of Perfluorohexyl Iodide to Allyl Acetate

This procedure is adapted from methodologies described for the synthesis of similar fluorinated compounds.

-

Materials:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

Allyl acetate

-

Azo-bis(isobutyronitrile) (AIBN) or other suitable radical initiator

-

Anhydrous toluene or other suitable solvent

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine perfluorohexyl iodide and a molar excess of allyl acetate in anhydrous toluene.

-

De-gas the solution by bubbling nitrogen through it for 20-30 minutes.

-

Add a catalytic amount of AIBN to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting iodo-acetate intermediate by vacuum distillation or column chromatography.

-

Step 2: Alkaline Cyclization to form the Epoxide

-

Materials:

-

The iodo-acetate intermediate from Step 1

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol or ethanol

-

-

Procedure:

-

Dissolve the purified iodo-acetate intermediate in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of NaOH or KOH in the same solvent to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the formation of the epoxide by GC or TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by vacuum distillation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. While a complete set of experimental data remains to be published, the predicted spectroscopic values and detailed experimental protocols herein offer a solid starting point for researchers. The unique properties of this and other fluorinated compounds continue to make them exciting targets for research and development in various scientific and industrial fields.

References

The Enhanced Reactivity of the Oxirane Ring in Fluorinated Epoxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, a strategy widely exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorinated epoxides, in particular, serve as versatile building blocks due to the unique reactivity of their oxirane ring. The strong electron-withdrawing nature of fluorine substituents activates the epoxide ring, making it highly susceptible to nucleophilic attack. This technical guide provides an in-depth exploration of the reactivity of the oxirane ring in fluorinated epoxides, focusing on reaction mechanisms, regioselectivity, and synthetic applications, with a particular emphasis on their relevance to drug discovery and development.

Electronic Effects of Fluorine on Oxirane Ring Reactivity

The presence of fluorine atoms, especially trifluoromethyl (CF₃) groups, adjacent to an epoxide ring significantly influences its electronic properties. The high electronegativity of fluorine leads to a strong inductive effect, withdrawing electron density from the carbon atoms of the oxirane ring. This electron deficiency enhances the electrophilicity of the epoxide carbons, making them more susceptible to attack by nucleophiles.[1]

Computational studies have shown that the attachment of electron-withdrawing groups like trifluoromethyl and ethoxycarbonyl lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide, contributing to its high reactivity.[1] This activation is crucial for promoting ring-opening reactions, even with weak nucleophiles.

Nucleophilic Ring-Opening Reactions: A Versatile Synthetic Tool

The enhanced electrophilicity of fluorinated epoxides allows for a wide range of nucleophilic ring-opening reactions, providing access to a diverse array of fluorinated building blocks.

Regioselectivity of Nucleophilic Attack

A key feature of ring-opening reactions of fluorinated epoxides is the high degree of regioselectivity. In the case of epoxides bearing a trifluoromethyl group, nucleophilic attack predominantly occurs at the carbon atom distal to the CF₃ group (the β-position). This preference is attributed to the electronic repulsion between the incoming nucleophile and the strongly electronegative trifluoromethyl group.[1] This regioselectivity is in contrast to non-fluorinated epoxides, which can sometimes yield a mixture of regioisomers.

However, it is important to note that the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, in some perfluorinated epoxides like hexafluoropropylene oxide (HFPO), nucleophilic attack can preferentially occur at the more sterically hindered carbon substituted with the CF₃ group.[2] Computational studies suggest this "abnormal" regioselectivity arises from a lower destabilizing distortion energy required to reach the transition state for attack at the more substituted carbon.[2]

Common Nucleophiles and Their Applications

A variety of nucleophiles can be employed in the ring-opening of fluorinated epoxides, leading to the synthesis of valuable fluorinated compounds.

-

Amines: The reaction with primary and secondary amines provides a straightforward route to β-amino alcohols, which are important structural motifs in many biologically active molecules and chiral auxiliaries.[3][4][5][6][7][8] The synthesis of these compounds is often highly regioselective and can be carried out under mild conditions, sometimes even in the absence of a catalyst.[5][8]

-

Thiols: Thiolysis of fluorinated epoxides yields β-hydroxy sulfides, which are versatile intermediates in organic synthesis.[9] These reactions are typically highly regioselective.

-

Fluoride Anion: The ring-opening of epoxides with a fluoride source is a direct method for the synthesis of β-fluoroalcohols.[10] This reaction can be catalyzed by cooperative dual-catalyst systems to achieve high enantioselectivity.

-

Carbon Nucleophiles: Organometallic reagents and enolates can also act as nucleophiles, leading to the formation of new carbon-carbon bonds.

Experimental Protocols for Key Reactions

Detailed methodologies are crucial for the successful synthesis and application of fluorinated epoxides. Below are representative experimental protocols for the epoxidation of a fluorinated enoate and the subsequent ring-opening with an amine nucleophile.

Epoxidation of Ethyl 4,4,4-trifluorobut-2-enoate

Objective: To synthesize ethyl (E)-3-(trifluoromethyl)oxirane-2-carboxylate.

Materials:

-

Ethyl 4,4,4-trifluorobut-2-enoate

-

Sodium hypochlorite pentahydrate (NaClO·5H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 4,4,4-trifluorobut-2-enoate (1.0 equivalent) in CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath.

-

Add solid NaClO·5H₂O (2.0 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired fluorinated epoxide.[1][11]

Ring-Opening of Ethyl (E)-3-(trifluoromethyl)oxirane-2-carboxylate with p-Anisidine

Objective: To synthesize ethyl 2-(4-methoxyphenylamino)-3-hydroxy-3-(trifluoromethyl)butanoate.

Materials:

-

Ethyl (E)-3-(trifluoromethyl)oxirane-2-carboxylate

-

p-Anisidine

-

Ethanol (EtOH)

Procedure:

-

Dissolve ethyl (E)-3-(trifluoromethyl)oxirane-2-carboxylate (1.0 equivalent) in ethanol.

-

Add p-anisidine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 50 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired β-amino alcohol.[1][11]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and ring-opening reactions of fluorinated epoxides, highlighting the efficiency and selectivity of these transformations.

| Entry | Fluorinated Olefin | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethyl 4,4,4-trifluorobut-2-enoate | NaClO·5H₂O | CH₂Cl₂ | 0 | 6 | 86 | [11] |

| 2 | Benzyl 4,4,5,5,5-pentafluoropent-2-enoate | NaClO·5H₂O | CH₂Cl₂ | 0 | 6 | 89 | [11] |

| 3 | (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | Urea·H₂O₂ | - | - | - | - | [11] |

Table 1: Synthesis of Fluorinated Epoxides

| Entry | Fluorinated Epoxide | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

| 1 | Ethyl (E)-3-(trifluoromethyl)oxirane-2-carboxylate | p-Anisidine | EtOH | 50 | 2 | 90 | >99:1 | [1][11] |

| 2 | Ethyl (E)-3-(trifluoromethyl)oxirane-2-carboxylate | Benzylamine | EtOH | 50 | 2 | 85 | >99:1 | [1][11] |

| 3 | Ethyl (E)-3-(pentafluoroethyl)oxirane-2-carboxylate | p-Anisidine | EtOH | 50 | 2 | 88 | >99:1 | [1][11] |

| 4 | Ethyl (E)-3-(trifluoromethyl)oxirane-2-carboxylate | Benzylthiol | EtOH | 25 | 2 | 87 | 94:6 | [1][11] |

| 5 | Ethyl (E)-3-(pentafluoroethyl)oxirane-2-carboxylate | Benzylthiol | EtOH | 25 | 2 | 85 | 93:7 | [1][11] |

Table 2: Nucleophilic Ring-Opening of Fluorinated Epoxides

Mechanistic Pathways and Visualizations

The ring-opening of fluorinated epoxides can proceed through different mechanisms depending on the reaction conditions.

Sₙ2 Mechanism

Under neutral or basic conditions, the ring-opening of fluorinated epoxides typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to a concerted bond-forming and bond-breaking process. This results in an inversion of stereochemistry at the attacked carbon center. The high regioselectivity for attack at the carbon distal to the fluorinated substituent is a hallmark of this mechanism in these systems.

Caption: Sₙ2 mechanism for nucleophilic ring-opening.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. This activation facilitates the nucleophilic attack. The regioselectivity in acid-catalyzed reactions can be more complex and may favor attack at the more substituted carbon if a carbocation-like intermediate is formed. For fluorinated epoxides, the electronic effects of the fluorine atoms will still play a significant role in directing the nucleophilic attack. With catalysts like boron trifluoride etherate (BF₃·OEt₂), the reaction can proceed through a concerted mechanism or involve intermediates.[12][13][14][15][16]

References

- 1. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of the boron trifluoride etherate-catalysed rearrangement of an acyclic trisubstituted epoxide to a carbonyl compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Theoretical study on the BF3-catalyzed Meinwald rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medcraveonline.com [medcraveonline.com]

- 16. researchgate.net [researchgate.net]

Thermal stability of 3-Perfluorohexyl-1,2-epoxypropane

An In-depth Technical Guide to the Thermal Stability of 3-Perfluorohexyl-1,2-epoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of this compound, a fluorinated epoxide of significant interest in advanced materials and specialty chemicals. Due to the presence of a perfluorohexyl group, this compound is anticipated to exhibit high thermal stability, a characteristic trait of fluorinated polymers and resins. This document outlines the expected thermal behavior and details the standard methodologies for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not publicly available, this guide provides a robust framework for its evaluation, including detailed experimental protocols and data interpretation.

Introduction

This compound (CAS RN: 38565-52-5) is an oxirane substituted with a highly fluorinated alkyl chain.[1][2][3][4] The incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing thermal stability, chemical resistance, and achieving low surface energy.[5] The strong carbon-fluorine bond imparts exceptional stability to the molecule. As a monomer, this compound is a valuable building block for the synthesis of fluorinated polymers and coatings with enhanced durability.[4] Understanding the thermal stability of this monomer is crucial for its application in high-performance materials, particularly in determining processing temperatures and predicting the service life of the resulting products.

Expected Thermal Properties

Based on the thermal behavior of analogous fluorinated epoxy resins and polymers, this compound is expected to exhibit the following thermal characteristics:

-

High Decomposition Temperature: The onset of thermal decomposition is anticipated to be at a significantly high temperature, likely exceeding that of its non-fluorinated counterparts.

-

Clean Decomposition Profile: Fluorinated polymers often exhibit a clean decomposition, leaving minimal char residue.

-

Defined Thermal Transitions: As a monomer, it is expected to show clear melting and boiling points, which can be determined by DSC.

Data Presentation

While specific quantitative data for this compound is not available in the cited literature, the following tables represent the typical data structure obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a thermally stable epoxy monomer.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Parameter | Expected Value Range | Description |

| Tonset (°C) | > 200 | The temperature at which significant weight loss begins. |

| T5% (°C) | > 250 | The temperature at which 5% weight loss occurs. |

| T10% (°C) | > 280 | The temperature at which 10% weight loss occurs. |

| Tmax (°C) | > 300 | The temperature of the maximum rate of decomposition. |

| Residue at 600 °C (%) | < 5 | The percentage of material remaining at 600 °C. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Parameter | Expected Value Range | Description |

| Melting Point (Tm) (°C) | To be determined | The temperature at which the substance transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHf) (J/g) | To be determined | The heat absorbed during melting. |

| Boiling Point (Tb) (°C) | 154 (literature value)[] | The temperature at which the substance transitions from liquid to gas. |

| Enthalpy of Vaporization (ΔHv) (J/g) | To be determined | The heat absorbed during boiling. |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the thermal stability of this compound using TGA and DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., platinum or alumina).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), temperatures for specific weight losses (e.g., T5%, T10%), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the final residue percentage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting and boiling points, and the associated enthalpy changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating and cooling cycles. For determining melting and boiling points, a heating ramp (e.g., 5-10 °C/min) is applied from a sub-ambient temperature to a temperature above the expected transition.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling) and exothermic (crystallization, curing) transitions. The peak temperature of an endothermic event corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the thermal analysis process.

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC).

Caption: Logical Relationship of Thermal Analysis for Material Characterization.

Conclusion

References

Solubility Profile of 3-Perfluorohexyl-1,2-epoxypropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Perfluorohexyl-1,2-epoxypropane, a fluorinated epoxide, is a versatile chemical intermediate with applications in the synthesis of surfactants, specialty coatings, and adhesives. Its unique properties, imparted by the perfluorohexyl group, include high chemical and thermal stability. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, formulation, and purification processes. This technical guide provides a summary of the known solubility characteristics of this compound and presents a detailed experimental protocol for the quantitative determination of its solubility.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the public domain. However, qualitative assessments indicate its solubility in select organic solvents and insolubility in water. The following table summarizes the available qualitative data and provides a template for recording experimentally determined quantitative solubility values.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Toluene | C₇H₈ | 2.4 | Soluble[1] | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Soluble[1] | Data not available |

| Water | H₂O | 80.1 | Insoluble[1] | Data not available |

| User-defined solvent 1 | ||||

| User-defined solvent 2 | ||||

| User-defined solvent 3 |

Experimental Protocol for Solubility Determination

The following protocol details a gravimetric method for determining the quantitative solubility of this compound in an organic solvent at a specified temperature. This method is adapted from established procedures for determining the solubility of liquid solutes.

Objective: To determine the mass of this compound that dissolves in a given volume of a selected organic solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Calibrated glassware (volumetric flasks, pipettes)

-

Vials with screw caps

-

Syringes and syringe filters (solvent-compatible)

-

Evaporating dish or pre-weighed beaker

-

Vortex mixer or magnetic stirrer

-

Drying oven

Procedure:

-

Solvent Preparation: Ensure the selected organic solvent is of high purity and anhydrous, as water can affect solubility.

-

Preparation of Saturated Solution: a. In a series of vials, add a fixed, accurately weighed amount of the organic solvent (e.g., 10.00 g). b. To each vial, add an excess amount of this compound. The presence of a distinct, undissolved phase of the epoxide should be visible. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25°C). e. Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of an undissolved phase.

-

Sample Extraction: a. Once equilibrium is established, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for complete phase separation. b. Carefully withdraw a known volume (e.g., 5.00 mL) of the clear, saturated supernatant (the solvent layer) using a calibrated pipette or syringe. To avoid contamination from the undissolved solute, it is recommended to use a syringe filter.

-

Gravimetric Analysis: a. Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish. b. Accurately weigh the evaporating dish containing the supernatant. c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (Boiling Point: ~127-128°C). A vacuum oven can be used to facilitate evaporation at a lower temperature. d. Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature. e. Weigh the evaporating dish containing the non-volatile this compound residue. f. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation of Solubility: a. Mass of solvent: This can be calculated from the initial mass of the solvent added or determined by subtracting the mass of the dissolved epoxide from the total mass of the supernatant. b. Mass of dissolved epoxide: This is the final constant weight of the residue in the evaporating dish minus the initial weight of the empty dish. c. Solubility Calculation: Express the solubility as grams of this compound per 100 mL of the organic solvent.

Solubility ( g/100 mL) = (Mass of dissolved epoxide / Volume of supernatant extracted) x 100

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvent before commencing any work.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to a Representative Perfluorinated Epoxide: Hexafluoropropylene Oxide (HFPO)

A Note on the Initial Query (C9H5F13O Epoxide): An extensive search for a specific epoxide with the molecular formula C9H5F13O did not yield a readily identifiable, well-documented compound in publicly available chemical databases and scientific literature. The high fluorine-to-hydrogen ratio suggests a highly fluorinated, likely complex structure. Due to the scarcity of information on this specific molecule, this guide will focus on a representative and industrially significant perfluorinated epoxide, Hexafluoropropylene Oxide (HFPO), to fulfill the core requirements of an in-depth technical guide for researchers, scientists, and drug development professionals. HFPO serves as an excellent analogue due to its well-documented properties, synthesis, and toxicological profile, which are characteristic of this class of compounds.

Introduction to Hexafluoropropylene Oxide (HFPO)

Hexafluoropropylene oxide (HFPO) is a fluorinated analog of propylene oxide and a crucial intermediate in organofluorine chemistry.[1] It is a colorless, odorless gas at standard conditions and is typically shipped as a liquefied gas.[2] The high degree of fluorination imparts unique properties to HFPO, including high reactivity of the epoxide ring, which makes it a versatile monomer for the synthesis of various fluoropolymers.[1][3] HFPO is a key precursor in the production of high-performance materials such as Krytox®, a perfluoropolyether (PFPE) lubricant, and other specialty fluorochemicals.[1][4]

IUPAC Nomenclature and Chemical Structure

The nomenclature of epoxides can follow several conventions. For HFPO, the most common names are:

-

IUPAC Name: 2,2,3-Trifluoro-3-(trifluoromethyl)oxirane[2]

-

Other Names: Perfluoropropylene oxide, Hexafluoropropene oxide[2]

The chemical structure of HFPO is characterized by a three-membered oxirane ring with all hydrogen atoms replaced by fluorine atoms.

Physicochemical and Toxicological Data

The properties of HFPO are summarized in the tables below, providing key data for researchers and chemical professionals.

Table 1: Physicochemical Properties of Hexafluoropropylene Oxide

| Property | Value | Reference |

| Molecular Formula | C3F6O | [2] |

| Molecular Weight | 166.02 g/mol | [1] |

| Appearance | Colorless gas | [1] |

| Boiling Point | -27.4 °C | [1] |

| Melting Point | -144 °C | [1] |

| Density | 1300 kg/m ³ at 25 °C | [1] |

| Vapor Pressure | 660 kPa at 25 °C | [1] |

| CAS Number | 428-59-1 | [2] |

Table 2: Toxicity Data for HFPO and its Dimer Acid (HFPO-DA or GenX)

| Endpoint | Value | Species | Compound | Reference |

| Oral LD50 | 1730 mg/kg | Male Rat | HFPO-DA | [5] |

| Oral LD50 | 1750 mg/kg | Female Rat | HFPO-DA | [5] |

| LC50 (72 hpf) | 7651 mg/L | Zebrafish Embryo | HFPO-DA | [6] |

| Primary Toxicological Concerns | Hepatotoxicity, Reproductive and Developmental Toxicity, Endocrine Disruption, Carcinogenicity | Various | HFPO-DA | [5][7] |

Experimental Protocols: Synthesis of Hexafluoropropylene Oxide

The industrial synthesis of HFPO primarily involves the oxidation of hexafluoropropylene (HFP).[3] Several methods have been developed, with the choice of oxidant and reaction conditions influencing the yield and purity of the product.

Epoxidation of Hexafluoropropylene (HFP) with Hypochlorite

This method utilizes an aqueous solution of a hypochlorite, such as sodium hypochlorite, as the oxidizing agent in a two-phase system with an organic solvent.[4][8]

Materials:

-

Hexafluoropropylene (HFP)

-

Sodium hypochlorite (NaOCl) solution

-

Phase-transfer catalyst (e.g., quaternary ammonium salt)[4]

-

Organic co-solvent (e.g., a hydrofluoroether)[9]

-

Deionized water

Procedure:

-

A reaction vessel is charged with an aqueous solution of sodium hypochlorite and a phase-transfer catalyst.[8]

-

An organic co-solvent is added to create a two-phase system.[9]

-

The vessel is cooled (typically to around -30 °C) and hexafluoropropylene is bubbled through the reaction mixture with vigorous stirring.[2]

-

The reaction is monitored for the consumption of HFP.

-

Upon completion, the organic phase is separated from the aqueous phase.[8]

-

The crude HFPO in the organic phase is purified, often by extractive distillation due to the close boiling points of HFP and HFPO.[4]

Direct Gas-Phase Oxidation of HFP

This method involves the direct reaction of HFP with molecular oxygen over a solid catalyst.[10]

Materials:

-

Hexafluoropropylene (HFP)

-

Molecular oxygen (O2)

-

Solid catalyst (e.g., Silver supported on γ-Alumina)[10]

Procedure:

-

A fixed-bed reactor is packed with the Ag/γ-Al2O3 catalyst.[10]

-

The catalyst is pre-treated as required.

-

A gaseous mixture of HFP and oxygen is passed through the heated reactor. Reaction temperatures can be in the range of 250-350 °C.[11]

-

The product stream is cooled to condense the HFPO and any unreacted HFP.

-

The condensed product is then purified to separate HFPO from by-products and unreacted starting materials.

Signaling Pathways and Biological Effects

The toxicological effects of perfluorinated compounds, including derivatives of HFPO such as HFPO-dimer acid (HFPO-DA, also known as GenX), are of significant interest. Research has indicated that these compounds can interact with biological systems, with particular effects on the liver.[5]

One of the key signaling pathways implicated in the hepatotoxicity of these compounds is the Peroxisome Proliferator-Activated Receptor α (PPARα) pathway.[5][12] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARα by compounds like HFPO-DA can lead to altered lipid metabolism, hepatocyte proliferation, and potentially tumorigenesis.[7][12]

Diagram: Simplified PPARα Activation Pathway by HFPO Derivatives

Caption: Simplified signaling pathway of PPARα activation by HFPO derivatives.

Conclusion

Hexafluoropropylene oxide is a highly valuable and reactive intermediate in the synthesis of advanced fluorinated materials. Its utility is derived from the unique properties imparted by its perfluorinated structure. However, as with many per- and polyfluoroalkyl substances (PFAS), there are significant toxicological concerns associated with HFPO and its derivatives, particularly regarding their effects on liver function through pathways such as PPARα activation. A thorough understanding of its chemistry, synthesis, and biological interactions is essential for its safe handling and for the development of safer alternatives.

References

- 1. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 2. Hexafluoropropylene oxide | C3F6O | CID 9883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fluoryx.com [fluoryx.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4902810A - Process for the production of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 9. Synthesis of Hexafluoropropylene Oxide from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent [kci.go.kr]

- 10. Research on Synthesis of Hexafluoropropylene | Scientific.Net [scientific.net]